2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.
Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with an appropriate hydrazide derivative under reflux conditions, often in the presence of a catalyst such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, alcohols.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound’s triazole ring is of interest due to its potential antimicrobial and antifungal properties. Researchers are exploring its efficacy against various pathogens.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as therapeutic agents. The triazole ring is known for its ability to inhibit certain enzymes, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide exerts its effects is primarily through its interaction with biological targets such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide
- **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and solubility. This makes it a more potent candidate for various applications in research and industry.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-17-8-12-20(13-9-17)25-29-30-26(31(25)21-14-10-18(2)11-15-21)34-16-24(33)28-27-19(3)22-6-4-5-7-23(22)32/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-19+ |
InChI Key |
JMVDPUAIVCLFHL-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C(\C)/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=C(C)C4=CC=CC=C4O |
Origin of Product |
United States |
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